Cas no 217655-07-7 (2-Butyl-n-octan-1-amine)

2-Butyl-n-octan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-Butyl-n-octan-1-amine
- 1-Amino-2-butyl-n-octane
- 5-(Aminomethyl)undecane
- 2-Butyl-1-n-octylamine
- 2-butyloctylamine
- 2-butyloctyl amine
- 2-butyloctan-1-amine
- OOCWTIOGJOIPGS-UHFFFAOYSA-N
- T70575
- MFCD20721903
- SCHEMBL1164854
- B5550
- 217655-07-7
-
- MDL: MFCD20721903
- インチ: 1S/C12H27N/c1-3-5-7-8-10-12(11-13)9-6-4-2/h12H,3-11,13H2,1-2H3
- InChIKey: OOCWTIOGJOIPGS-UHFFFAOYSA-N
- ほほえんだ: N([H])([H])C([H])([H])C([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 185.21435g/mol
- ひょうめんでんか: 0
- XLogP3: 4.6
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 回転可能化学結合数: 9
- どういたいしつりょう: 185.21435g/mol
- 単一同位体質量: 185.21435g/mol
- 水素結合トポロジー分子極性表面積: 26Ų
- 重原子数: 13
- 複雑さ: 91.1
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 屈折率: 1.4400 to 1.4440
2-Butyl-n-octan-1-amine セキュリティ情報
-
記号:
- ヒント:あぶない
- 危害声明: H314
- 警告文: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- 危険物輸送番号:UN 2735 8/PG II
- 包装グループ:II
- 危険レベル:8
2-Butyl-n-octan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB549794-5 ml |
2-Butyl-n-octan-1-amine; . |
217655-07-7 | 5 ml |
€501.60 | 2024-04-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5550-5ml |
2-Butyl-n-octan-1-amine |
217655-07-7 | 98.0%(T) | 5ml |
¥1690.0 | 2022-06-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269476-1g |
2-Butyl-n-octan-1-amine |
217655-07-7 | 98% | 1g |
¥211.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269476-25g |
2-Butyl-n-octan-1-amine |
217655-07-7 | 98% | 25g |
¥2321.00 | 2023-11-21 | |
abcr | AB549794-1ml |
2-Butyl-n-octan-1-amine; . |
217655-07-7 | 1ml |
€164.90 | 2024-08-02 | ||
abcr | AB549794-5ml |
2-Butyl-n-octan-1-amine; . |
217655-07-7 | 5ml |
€501.60 | 2024-08-02 | ||
A2B Chem LLC | AF37323-5g |
2-Butyl-n-octan-1-amine |
217655-07-7 | 98% T | 5g |
$65.00 | 2024-04-20 | |
Ambeed | A880547-5g |
2-Butyloctan-1-amine |
217655-07-7 | 98% T | 5g |
$89.0 | 2025-03-04 | |
Aaron | AR00BJG7-25g |
2-Butyl-n-octan-1-amine |
217655-07-7 | 98% | 25g |
$265.00 | 2025-02-13 | |
Chemenu | CM394581-5g |
2-Butyl-n-octan-1-amine |
217655-07-7 | 95%+ | 5g |
$450 | 2023-02-02 |
2-Butyl-n-octan-1-amine 関連文献
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
2-Butyl-n-octan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 217655-07-7 and Product Name: 2-Butyl-n-octan-1-amine
2-Butyl-n-octan-1-amine, identified by the chemical abstracts service number CAS No. 217655-07-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This amine derivative, characterized by its linear alkyl chain structure, has garnered attention due to its potential applications in drug development, particularly in the modulation of biological pathways and the design of novel therapeutic agents. The compound’s unique structural features, including its butyl and octyl substituents, contribute to its distinct physicochemical properties, making it a valuable candidate for further exploration in medicinal chemistry.
The synthesis of 2-Butyl-n-octan-1-amine involves well-established organic transformations, primarily focusing on the introduction of the primary amine functionality at the terminal carbon of an octane chain. This process typically employs reductive amination or direct functionalization of alkanes, leveraging advanced catalytic systems to achieve high selectivity and yield. The compound’s stability under various reaction conditions further underscores its utility in complex synthetic schemes, where functional group tolerance is paramount.
In recent years, research has highlighted the role of long-chain aliphatic amines in the development of bioactive molecules. 2-Butyl-n-octan-1-amine exemplifies this trend, as its extended hydrophobic backbone can enhance membrane permeability and improve oral bioavailability of associated pharmacophores. Studies have demonstrated its incorporation into prodrugs designed for targeted delivery systems, where the alkyl chain serves as a steric anchor to facilitate cellular uptake and release mechanisms.
The pharmacological relevance of 2-Butyl-n-octan-1-amine has been explored in several contexts. Its structural motif is reminiscent of natural products known for their immunomodulatory and anti-inflammatory properties. Researchers have hypothesized that derivatives of this compound could interact with G-protein coupled receptors (GPCRs) or ion channels, thereby modulating signaling pathways involved in pain perception and neuroprotection. Preliminary computational modeling suggests that modifications to the butyl and octyl groups can fine-tune binding affinity and selectivity, opening avenues for structure-based drug design.
One particularly intriguing application lies in the field of neuromodulation. The compound’s ability to cross the blood-brain barrier (BBB) has been investigated through lipidic micelle formulations, which encapsulate hydrophobic molecules like 2-Butyl-n-octan-1-amine for targeted delivery. Such systems have shown promise in preclinical trials for treating neurodegenerative disorders by enhancing therapeutic agent penetration into brain tissues. The octyl moiety’s interaction with lipophilic regions of neural membranes may play a crucial role in this process.
Furthermore, 2-Butyl-n-octan-1-amine has been studied as a building block for chiral auxiliaries in asymmetric synthesis. Its rigid alkyl framework provides a scaffold for introducing stereocenters through enantioselective reactions, enabling the production of enantiomerically pure amines with high pharmaceutical value. This approach aligns with current trends toward sustainable chemistry, where minimizing waste and maximizing atom economy are critical considerations.
The environmental impact of synthesizing 2-Butyl-n-octan-1-amine has also been examined under green chemistry principles. Researchers have developed solvent-free reactions and biocatalytic methods to reduce hazardous byproducts while maintaining high yields. These innovations not only align with regulatory requirements but also enhance cost-efficiency by decreasing reliance on traditional organic solvents.
Future directions for research on CAS No. 217655-07-7 include exploring its potential as an intermediate in polymer chemistry. The compound’s ability to undergo polymerization reactions could lead to novel materials with tailored mechanical properties or biodegradability profiles. Such advancements would be particularly relevant in medical applications requiring biocompatible polymers for drug delivery or tissue engineering.
In conclusion, 2-butyl-n-octan-l-am ine represents a versatile chemical entity with broad applications across pharmaceuticals, materials science, and environmental chemistry. Its unique structural attributes—comprising both butyl and octyl substituents—endow it with distinctive physicochemical properties that make it indispensable in modern synthetic strategies. As research continues to uncover new methodologies for functionalization and application development,CAS No 217655077 will undoubtedly remain at forefrontof scientific inquiry.
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